Alaptide Alaptide Permeation of Indomethacin through Skin Using Nanonized Alaptide
Brand Name: Vulcanchem
CAS No.: 90058-29-0
VCID: VC21335640
InChI: InChI=1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1
SMILES: CC1C(=O)NC2(CCCC2)C(=O)N1
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol

Alaptide

CAS No.: 90058-29-0

VCID: VC21335640

Molecular Formula: C9H14N2O2

Molecular Weight: 182.22 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Alaptide - 90058-29-0

Description

Alaptide, chemically known as (S)-8-methyl-6,9-diazaspiro[4.5]decan-7,10-dione, is a compound composed of two amino acids: L-alanine and cycloleucine, which are interlocked into a spirocycle . This molecule was inspired by the naturally occurring neuropeptide L-Prolyl-L-leucylglycinamide, which is believed to enhance tissue regeneration but is unstable due to rapid enzymatic degradation .

Synthesis of Alaptide

The synthesis of Alaptide involves several steps, starting with protected L-alanine that is reacted with ethyl chloroformate to form an intermediate. This intermediate is then reacted with methyl 1-aminocyclopentane-1-carboxylate, leading to a derivative that undergoes hydrogenation and intramolecular cyclization to yield Alaptide .

Biological Activity and Benefits

Alaptide exhibits significant biological activity, particularly in stimulating tissue regeneration and enhancing cell proliferation without altering cell morphology . It has been shown to accelerate wound healing, reducing recovery time for postoperative wounds in healthy individuals by two-thirds and in chronic wounds up to seven times . Additionally, Alaptide acts as a signaling molecule that triggers tissue regeneration processes and affects immune system functioning .

Applications in Medicine and Cosmetics

Alaptide is used in various pharmaceutical formulations as a transdermal permeation modifier, enhancing the absorption of compounds through the skin . Its applications include oleo-ointments, hydro-ointments, oleo-creams, hydro-creams, gels, and transdermal therapeutic systems . Originally developed for nootropic effects with potential oral administration, Alaptide's role in regenerative medicine, such as treating burn injuries and skin conditions, is also noteworthy .

Permeation Enhancement

Alaptide significantly enhances the permeation of drugs through the skin. For example, when used with acyclovir, it increases the permeation rate by approximately 65% compared to acyclovir alone . The following table illustrates this effect:

SamplePermeation Rate (J) μg cm−2 h−1Lag Time (t lag) hPermeability Coefficient (Kp) × 10−3 cm h−1Enhancement Ratio (ER)
Acyclovir22.5 ± 0.73.2 ± 0.22.3 ± 0.071
Acyclovir + Alaptide37.2 ± 0.52.6 ± 0.083.7 ± 0.051.7 ± 0.02

Solubility and Formulation

Despite being nearly insoluble in water, Alaptide's solubility can be enhanced through physical methods such as milling with emulsifiers and stabilizers . This modification allows for efficient use in pharmaceutical formulations, improving drug delivery through the skin .

CAS No. 90058-29-0
Product Name Alaptide
Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
IUPAC Name (8S)-8-methyl-6,9-diazaspiro[4.5]decane-7,10-dione
Standard InChI InChI=1S/C9H14N2O2/c1-6-7(12)11-9(8(13)10-6)4-2-3-5-9/h6H,2-5H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1
Standard InChIKey LTRSPDHUDXWHRY-LURJTMIESA-N
Isomeric SMILES C[C@H]1C(=O)NC2(CCCC2)C(=O)N1
SMILES CC1C(=O)NC2(CCCC2)C(=O)N1
Canonical SMILES CC1C(=O)NC2(CCCC2)C(=O)N1
Appearance Solid Powder
Purity > 95%
Quantity Milligrams-Grams
Synonyms alaptide
c(Acp-Ala)
c(CPC-Ala)
cyclo(1-amino-1-cyclopentanecarbonyl-L-alanine)
cyclo(1-aminocyclopentanecarbonyl-alanyl)
cyclo(ACP-Ala)
cyclo(alanine-(1-amino-1-cyclopentane)carbonyl)
cyclo(alanyl-1-amino-1-cyclopentanecarbonyl)
cyclo-1-aminocyclopentanecarbonyl-Ala
PubChem Compound 119329
Last Modified Aug 15 2023

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